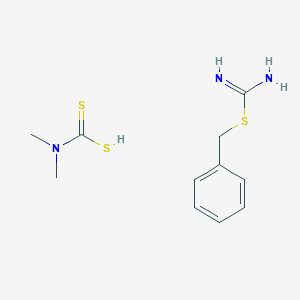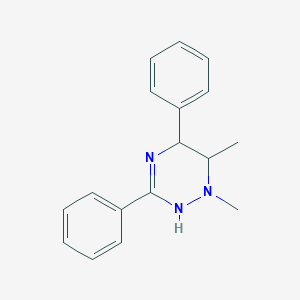
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring with two methyl groups and two phenyl groups attached
Méthodes De Préparation
The synthesis of 1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or aldehydes. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired triazine ring.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazine oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenyl and methyl groups on the triazine ring can undergo substitution reactions with various electrophiles or nucleophiles. Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine N-oxides, while substitution reactions can introduce new functional groups onto the triazine ring.
Applications De Recherche Scientifique
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: The triazine ring system is present in several pharmaceutical compounds. This compound derivatives are being investigated for their potential as drug candidates.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine can be compared with other triazine derivatives, such as:
2,4,6-Trimethyl-1,3,5-triazine: This compound has three methyl groups attached to the triazine ring, making it more symmetrical and less sterically hindered.
2,4-Diphenyl-1,3,5-triazine: With two phenyl groups, this compound shares some structural similarities but lacks the additional methyl groups.
1,3,5-Triazine: The parent compound of the triazine family, which lacks any substituents on the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
23569-79-1 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
1,6-dimethyl-3,5-diphenyl-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C17H19N3/c1-13-16(14-9-5-3-6-10-14)18-17(19-20(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,18,19) |
Clé InChI |
SDAXPVZJYBXMLV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N=C(NN1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



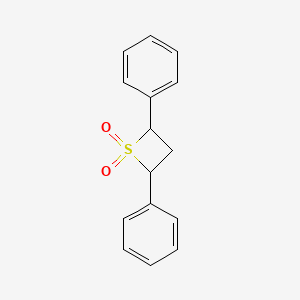
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
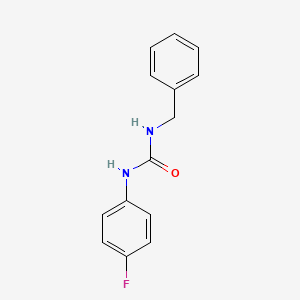
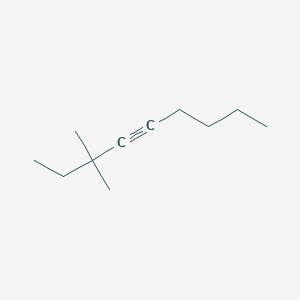

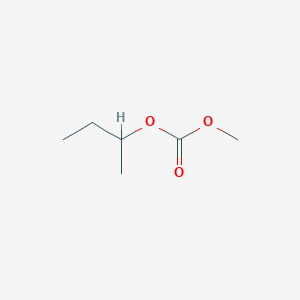



![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
